P-P-P-h56Thy-ddRibf

Description

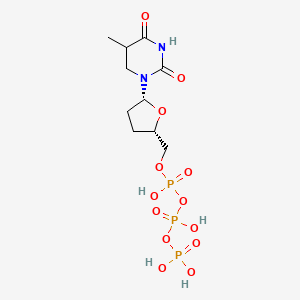

- Triphosphate backbone (P-P-P): Likely critical for cellular uptake and metabolic integration.

- Modified thymidine (h56Thy): A halogenated (e.g., bromo or chloro) or isotopically labeled thymidine variant.

- Deoxyribofuranose (ddRibf): A deoxyribose sugar moiety in a furanose conformation, common in nucleoside analogs.

The compound’s proposed mechanism may involve interference with DNA synthesis or repair pathways, akin to antiviral or anticancer agents. However, its pharmacological profile, stability, and synthesis methods require further investigation.

Properties

Molecular Formula |

C10H19N2O13P3 |

|---|---|

Molecular Weight |

468.18 g/mol |

IUPAC Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H19N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h6-8H,2-5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t6?,7-,8+/m0/s1 |

InChI Key |

CTZCCNOQWPRNSP-ZHFSPANRSA-N |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-P-P-h56Thy-ddRibf involves multiple steps, including the use of specific reagents and catalysts. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. The use of advanced technologies, such as high-throughput screening and process analytical technology (PAT), helps in achieving high-quality production.

Chemical Reactions Analysis

Types of Reactions

P-P-P-h56Thy-ddRibf undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

P-P-P-h56Thy-ddRibf has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a tool for probing cellular mechanisms.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of P-P-P-h56Thy-ddRibf involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Key Observations :

- This compound’s triphosphate backbone may reduce BBB permeability compared to smaller boronic acid derivatives like C6H5BBrClO2, which exhibits BBB penetration .

- Its solubility is expected to surpass that of C13H12OS due to polar phosphate groups, though exact values require experimental validation.

Bioactivity and Pharmacokinetics

Key Observations :

- This compound’s synthetic accessibility is likely lower than C6H5BBrClO2 due to multi-step phosphorylation and sugar modifications.

- Both analogs exhibit moderate bioavailability, but this compound’s triphosphate structure may enhance intracellular retention.

Biological Activity

P-P-P-h56Thy-ddRibf is a synthetic compound that has gained attention for its diverse biological activities and potential applications in various scientific fields. This article reviews the compound's mechanisms of action, biological effects, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its unique structural properties, which allow it to interact with various biological targets. The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts, ensuring high purity and yield. Its production methods are optimized for both laboratory and industrial settings, highlighting its versatility in research and application.

The biological activity of this compound primarily involves its interaction with proteins and enzymes, leading to modulation of their activity. The mechanisms include:

- Binding Affinity : The compound exhibits high binding affinity to specific molecular targets, influencing pathways such as signal transduction and gene expression.

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic effects in diseases like cancer.

- Cellular Uptake : The compound's structure enhances its lipophilicity, facilitating its passage through cellular membranes and increasing bioavailability.

Biological Effects

Research indicates that this compound has several significant biological effects:

- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antiviral Properties : Preliminary findings suggest that it may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

- Modulation of Immune Response : The compound may also influence immune cell activity, enhancing the body's response to infections.

Data Table: Biological Activity Summary

| Biological Effect | Description | Research Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines | Significant reduction in cell viability observed |

| Antiviral Properties | Inhibits replication of certain viruses | Effective against specific viral strains |

| Immune Modulation | Enhances immune cell response | Increased cytokine production in vitro |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes.

Case Study 2: Antiviral Activity

In vitro studies on the antiviral properties of this compound revealed that the compound effectively reduced viral load in infected cell cultures. The results indicated a potential mechanism involving interference with viral entry or replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.